molecular formula C11H11Cl2NO3 B580616 [2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate CAS No. 1313712-59-2

[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate

Cat. No.: B580616
CAS No.: 1313712-59-2
M. Wt: 276.113
InChI Key: AYZAZLKLYGPVKX-UHFFFAOYSA-N
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Description

[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate is a complex organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes both chloro-acetyl and benzyl ester functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate typically involves the reaction of chloroacetic acid with 2-chloro-acetylamino-benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the carbonylation of methylene chloride or the oxidation of vinylidene chloride. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminium hydride, sodium borohydride

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products Formed

Scientific Research Applications

[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of [2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate involves its interaction with specific molecular targets. The chloro-acetyl group can react with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • Chloroacetyl chloride
  • Chloroacetic acid methyl ester
  • Chloroacetic acid ethyl ester

Uniqueness

[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate is unique due to its dual functional groups, which provide versatility in chemical reactions. Unlike simpler compounds such as chloroacetyl chloride or chloroacetic acid esters, this compound can participate in a broader range of reactions, making it valuable for diverse applications in research and industry .

Properties

IUPAC Name

[2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3/c12-5-10(15)14-9-4-2-1-3-8(9)7-17-11(16)6-13/h1-4H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZAZLKLYGPVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)CCl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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